

# Application of N,N'-bis(2-methylphenyl)thiourea in Anion Recognition and Sensing

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## Compound of Interest

Compound Name: Thiourea, N,N'-bis(2-methylphenyl)-

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Application Note & Protocol

## For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the application of N,N'-bis(2-methylphenyl)thiourea, a neutral anion receptor, in the field of anion recognition and sensing. The core of this technology lies in the ability of the thiourea moiety to form hydrogen bonds with various anions, leading to detectable optical or electronic signals. This application note summarizes the binding principles, presents exemplary quantitative data for a related compound, and provides detailed experimental protocols for synthesis and anion sensing studies.

## Introduction

Anion recognition is a rapidly growing area of supramolecular chemistry with significant implications for environmental monitoring, medical diagnostics, and drug development. Anions play crucial roles in numerous biological and chemical processes.<sup>[1]</sup> Thiourea-based receptors have emerged as a prominent class of synthetic anion sensors due to their strong hydrogen-bonding capabilities. The two N-H protons of the thiourea group can act as a hydrogen bond donor, forming stable complexes with a variety of anions.<sup>[2]</sup>

N,N'-bis(2-methylphenyl)thiourea is a lipophilic, neutral receptor designed for the selective binding of anions. The presence of the methyl groups in the ortho position of the phenyl rings can influence the conformation of the molecule and its binding properties. The fundamental principle of sensing relies on the interaction between the acidic N-H protons of the thiourea group and the target anion. This interaction can be monitored through various analytical techniques, including UV-vis spectroscopy, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR).<sup>[2][3]</sup>

## Principle of Anion Recognition

The anion recognition mechanism of N,N'-bis(2-methylphenyl)thiourea is primarily based on the formation of hydrogen bonds between the two N-H groups of the thiourea moiety and the anion. The strength of this interaction is dependent on the basicity and charge density of the anion.<sup>[3]</sup> In some cases, particularly with highly basic anions like fluoride, the interaction can lead to the deprotonation of the thiourea N-H protons, resulting in a significant color change.<sup>[2]</sup> This change in the electronic environment of the receptor upon anion binding is the basis for colorimetric and fluorescent sensing.

## Quantitative Data

While specific binding constant data for N,N'-bis(2-methylphenyl)thiourea is not readily available in the reviewed literature, the following table presents representative data for a structurally similar bis-thiourea receptor, N,N'-bis(4-nitrophenyl)thiourea, to illustrate the typical binding affinities and selectivity. These values were determined by UV-vis titration experiments in DMSO.

Anion	Binding Constant (K, M <sup>-1</sup> )	Selectivity Factor (relative to Cl <sup>-</sup> )
F <sup>-</sup>	1.5 x 10 <sup>5</sup>	750
CH <sub>3</sub> COO <sup>-</sup>	8.0 x 10 <sup>4</sup>	400
H <sub>2</sub> PO <sub>4</sub> <sup>-</sup>	5.0 x 10 <sup>4</sup>	250
Cl <sup>-</sup>	2.0 x 10 <sup>2</sup>	1
Br <sup>-</sup>	< 10	< 0.05
I <sup>-</sup>	< 10	< 0.05
NO <sub>3</sub> <sup>-</sup>	< 10	< 0.05
HSO <sub>4</sub> <sup>-</sup>	< 10	< 0.05

Note: This data is for a representative bis-thiourea compound and is intended for illustrative purposes. Actual values for N,N'-bis(2-methylphenyl)thiourea may vary.

## Experimental Protocols

### Synthesis of N,N'-bis(2-methylphenyl)thiourea

This protocol is adapted from the synthesis of similar N,N'-diarylthioureas.

Materials:

- 2-Methylaniline (o-toluidine)
- Carbon disulfide (CS<sub>2</sub>)
- Sodium hydroxide (NaOH)
- Ethanol
- Hydrochloric acid (HCl)
- Distilled water

**Procedure:**

- Dissolve 2-methylaniline (2 equivalents) in ethanol in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add carbon disulfide (1 equivalent) to the stirred solution.
- Add a solution of sodium hydroxide (2 equivalents) in water dropwise to the reaction mixture while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
- Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
- Filter the crude product, wash thoroughly with cold water, and dry under vacuum.
- Recrystallize the crude product from ethanol to obtain pure N,N'-bis(2-methylphenyl)thiourea.
- Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and FT-IR spectroscopy.

## Anion Recognition Studies using UV-vis Titration

**Materials:**

- N,N'-bis(2-methylphenyl)thiourea
- Tetrabutylammonium (TBA) salts of various anions (e.g.,  $\text{F}^-$ ,  $\text{Cl}^-$ ,  $\text{Br}^-$ ,  $\text{I}^-$ ,  $\text{CH}_3\text{COO}^-$ ,  $\text{H}_2\text{PO}_4^-$ ,  $\text{NO}_3^-$ ,  $\text{HSO}_4^-$ )
- Anhydrous dimethyl sulfoxide (DMSO)

**Procedure:**

- Prepare a stock solution of N,N'-bis(2-methylphenyl)thiourea (e.g.,  $1 \times 10^{-3}$  M) in DMSO.
- Prepare stock solutions of the TBA salts of the anions (e.g.,  $1 \times 10^{-2}$  M) in DMSO.

- In a cuvette, place a known volume and concentration of the receptor solution (e.g., 2 mL of  $5 \times 10^{-5}$  M).
- Record the initial UV-vis spectrum of the receptor solution.
- Incrementally add small aliquots of the anion stock solution to the cuvette.
- Record the UV-vis spectrum after each addition and thorough mixing.
- Continue the additions until no further significant spectral changes are observed.
- Analyze the changes in absorbance at a specific wavelength to determine the binding constant (K) using appropriate binding models (e.g., 1:1 or 1:2).

## Anion Recognition Studies using $^1\text{H}$ NMR Titration

Materials:

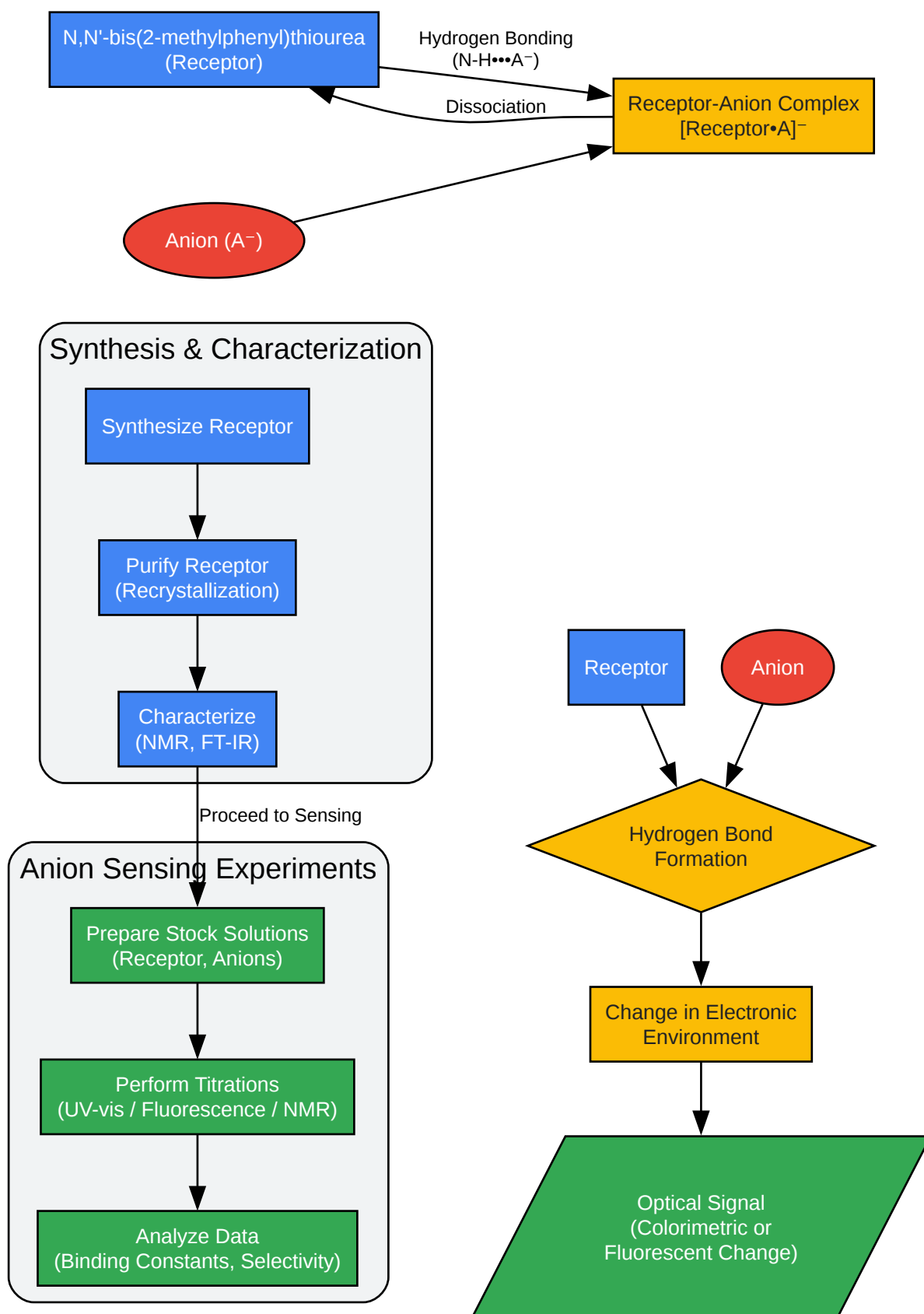
- N,N'-bis(2-methylphenyl)thiourea
- TBA salts of the anions of interest
- Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ )

Procedure:

- Prepare a stock solution of N,N'-bis(2-methylphenyl)thiourea (e.g.,  $1 \times 10^{-2}$  M) in  $\text{DMSO-d}_6$ .
- Prepare a stock solution of the TBA salt of the anion (e.g.,  $1 \times 10^{-1}$  M) in  $\text{DMSO-d}_6$ .
- In an NMR tube, place a known volume and concentration of the receptor solution (e.g., 0.5 mL of  $5 \times 10^{-3}$  M).
- Record the initial  $^1\text{H}$  NMR spectrum of the receptor.
- Add incremental amounts of the anion stock solution to the NMR tube.
- Record the  $^1\text{H}$  NMR spectrum after each addition.

- Monitor the chemical shift changes of the N-H protons of the thiourea group. The downfield shift of these protons upon anion addition indicates hydrogen bond formation.[2]
- The binding stoichiometry and association constants can be determined by analyzing the titration data.

## Visualizations



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